molecular formula C14H11ClN2O B5565320 N'-(3-chlorobenzylidene)benzohydrazide CAS No. 39575-05-8

N'-(3-chlorobenzylidene)benzohydrazide

Cat. No.: B5565320
CAS No.: 39575-05-8
M. Wt: 258.70 g/mol
InChI Key: ISYSUJPWVBUSQX-MHWRWJLKSA-N
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Description

N'-(3-Chlorobenzylidene)benzohydrazide is a synthetic hydrazone Schiff base compound, characterized by an azomethine group (-HC=N-NH-) that serves as its active site . This functional group is a key synthon for designing diverse molecules and contributes to the compound's broad research potential . As part of the hydrazone class, it features a conjugated C=N bond and functional nitrogen electron pairs, making it a versatile scaffold in chemical synthesis and material science . Related chlorobenzylidene benzohydrazide analogs consistently adopt an E conformation about the azomethine double bond, with dihedral angles between the benzene rings varying significantly (e.g., from 13.8° to 38.96°), which can influence their solid-state packing and properties . In the crystalline state, molecules of this class are known to form extensive three-dimensional networks or chains stabilized by intermolecular N-H···O, O-H···O, and C-H···O hydrogen bonds . Hydrazone derivatives, including those based on benzohydrazide, are widely investigated for their diverse biological activities, such as antimicrobial, anti-inflammatory, antifungal, and anticancer properties . The presence of the -HC=N-NH- linkage is central to their bioactivity . This compound is also of significant interest in materials research, particularly in the synthesis of coordination complexes with transition metals. These complexes are explored for applications ranging from biological mimics to advanced materials, including studies on hydrogen storage capabilities . The product is provided for chemical and biochemical research purposes only. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

N-[(E)-(3-chlorophenyl)methylideneamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2O/c15-13-8-4-5-11(9-13)10-16-17-14(18)12-6-2-1-3-7-12/h1-10H,(H,17,18)/b16-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISYSUJPWVBUSQX-MHWRWJLKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NN=CC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)N/N=C/C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39575-05-8
Record name NSC148197
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=148197
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Preparation Methods

Synthetic Routes and Reaction Conditions

N’-(3-chlorobenzylidene)benzohydrazide can be synthesized through the condensation reaction between 3-chlorobenzaldehyde and benzohydrazide. The reaction typically occurs in an ethanol solvent under reflux conditions. The general reaction scheme is as follows:

3-chlorobenzaldehyde+benzohydrazideN’-(3-chlorobenzylidene)benzohydrazide\text{3-chlorobenzaldehyde} + \text{benzohydrazide} \rightarrow \text{N'-(3-chlorobenzylidene)benzohydrazide} 3-chlorobenzaldehyde+benzohydrazide→N’-(3-chlorobenzylidene)benzohydrazide

The reaction is usually carried out by mixing equimolar amounts of 3-chlorobenzaldehyde and benzohydrazide in ethanol and heating the mixture under reflux for several hours. The product is then isolated by filtration and purified through recrystallization.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

N’-(3-chlorobenzylidene)benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.

    Substitution: The chlorine atom in the 3-chlorobenzylidene group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of corresponding oxides or quinones.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of substituted benzylidene derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N’-(3-chlorobenzylidene)benzohydrazide varies depending on its application. For instance, as an α-glucosidase inhibitor, it binds to the enzyme’s active site, preventing the hydrolysis of carbohydrates into glucose monomers . This inhibition helps in managing postprandial blood glucose levels in diabetic patients.

Comparison with Similar Compounds

Structural and Physical Properties

Table 1: Substituent Effects on Physical Properties

Compound Name Substituent(s) Melting Point (°C) Key Spectral Data (IR, m/z)
N'-(3-Chlorobenzylidene)benzohydrazide (5f) 3-Cl 281 IR: 3430 (N–H), 1662 (C=O); m/z 391
N'-(4-Chlorobenzylidene)benzohydrazide (6g) 4-Cl 290 IR: Similar to 6f; m/z 404/406
N'-(2-Fluorobenzylidene)benzohydrazide (6h) 2-F 289 IR: 1571 (C=O); m/z 388/389
N'-(4-Bromobenzylidene)benzohydrazide (5d) 4-Br 321 IR: 3061 (OH); m/z 413/415
N'-(3-Nitrobenzylidene)benzohydrazide 3-NO₂ 278 IR: 1571 (C=N); m/z 389

Key Observations :

  • Halogen Position : The 3-chloro derivative (5f) exhibits a lower melting point (281°C) compared to its 4-chloro (6g, 290°C) and 4-bromo (5d, 321°C) analogs, likely due to reduced symmetry and weaker intermolecular forces .
  • Bond Lengths: In crystal structures, the N–N bond length in 3-chloro derivatives (1.364 Å) is shorter than in non-halogenated analogs (e.g., 1.378 Å in compound 14), suggesting enhanced resonance stabilization .

Table 2: Cytotoxicity and Enzyme Inhibition

Compound Name Target Activity IC₅₀ (µM) Reference
5a (4-(6-Chloro-1H-benzimidazol-2-yl)-N'-(2,4-dichlorobenzylidene)benzohydrazide) Lung adenocarcinoma 0.0316
5f (this compound) Multi-kinase inhibition Not reported
CHBH (3-chloro-N'-(2-hydroxybenzylidene)-benzohydrazide) LSD1 inhibition <1.0 (cell proliferation halt)
BHBM (N'-(3-bromo-4-hydroxybenzylidene)-2-methylbenzohydrazide) Antifungal MIC: 0.5–2.0 µg/mL

Key Observations :

  • Anticancer Activity : Chloro-substituted derivatives (e.g., 5a) show superior cytotoxicity (IC₅₀ = 0.0316 µM) compared to cisplatin (IC₅₀ = 0.045–0.052 µM), highlighting the role of halogenated aromatic rings in enhancing DNA intercalation or enzyme binding .
  • Enzyme Inhibition : The 3-chloro analog (CHBH) inhibits LSD1, a histone demethylase, at sub-micromolar concentrations, likely due to chlorine’s electron-withdrawing effect stabilizing enzyme-ligand interactions .
  • Antifungal Activity : Brominated derivatives (e.g., BHBM) exhibit potent antifungal activity (MIC = 0.5–2.0 µg/mL), suggesting halogen size and electronegativity modulate membrane permeability .

Spectral and Crystallographic Differences

  • IR Spectroscopy : The 3-chloro derivative shows a distinct C=O stretch at 1662 cm⁻¹, whereas nitro-substituted analogs exhibit shifts to 1571 cm⁻¹ due to conjugation with the nitro group .
  • Crystal Packing : In 3-chloro derivatives, intramolecular O–H···N hydrogen bonds stabilize the planar conformation, while 4-substituted analogs (e.g., 4-methoxy) form intermolecular C–H···O networks, affecting solubility and bioavailability .

Q & A

Basic Research Questions

Q. What are the optimal green synthesis methods for N'-(3-chlorobenzylidene)benzohydrazide derivatives?

  • Methodological Answer : The use of polyethylene glycol (PEG 400) as a recyclable solvent enables efficient synthesis at room temperature without requiring acid/base catalysts. This method avoids toxic solvents and achieves yields >75% for derivatives. Reaction progress is monitored via TLC, followed by purification through ethanol recrystallization .

Q. How can spectroscopic techniques confirm the structural integrity of this compound?

  • Methodological Answer :

  • IR spectroscopy : Identify C=O (1700–1650 cm⁻¹) and C=N (1650–1590 cm⁻¹) stretches to confirm hydrazone formation .
  • ¹H NMR : Detect imine proton (δ 8.5–9.5 ppm) and substituent-specific aromatic signals. E/Z isomerism can be inferred from splitting patterns .

Q. What experimental conditions are critical for high-purity crystallization?

  • Methodological Answer : Ethanol is preferred for recrystallization due to its polarity, which selectively dissolves impurities. Slow cooling (0.5–1°C/min) ensures well-defined crystal lattices. Purity is validated via melting point consistency (±1°C) and single-spot TLC .

Q. How to analyze substituent effects on hydrazone stability?

  • Methodological Answer : Compare thermal stability using differential scanning calorimetry (DSC). Electron-withdrawing groups (e.g., –NO₂) increase decomposition temperatures by 20–30°C compared to electron-donating groups (e.g., –OCH₃) .

Advanced Research Questions

Q. How to resolve contradictions in biological activity data for acylhydrazone derivatives?

  • Methodological Answer : Hydrolytic instability under physiological conditions (pH 7.4, 37°C) may lead to false negatives. Pre-incubate compounds in phosphate buffer for 24 hours before cytotoxicity assays (e.g., MTT on A549 cells) to differentiate intrinsic activity from hydrolysis artifacts .

Q. What strategies optimize cytotoxicity while minimizing off-target effects?

  • Methodological Answer :

  • Structure-activity relationship (SAR) : Introduce 2-hydroxy or 4-nitro substituents on the benzohydrazide moiety, which enhance IC₅₀ values by 3–5 fold in A549 cells .
  • Selectivity screening : Compare activity across cancer (A549, MCF-7) and normal (HEK293) cell lines. Derivatives with >10-fold selectivity are prioritized .

Q. How to address spectral overlap in characterizing rotameric forms?

  • Methodological Answer : Use variable-temperature ¹H NMR (25–60°C) to observe coalescence of rotameric peaks. For persistent overlap, employ 2D NOESY to identify spatial correlations between imine protons and adjacent substituents .

Q. What computational tools predict binding modes with biological targets?

  • Methodological Answer : Perform molecular docking (AutoDock Vina) using the crystal structure of EGFR (PDB: 1M17). Validate poses with 50-ns MD simulations (GROMACS) to assess binding stability. QSAR models prioritize derivatives with ΔG < −8 kcal/mol .

Q. How to design derivatives resistant to metabolic hydrolysis?

  • Methodological Answer : Replace the hydrazone linkage with a thiazolidinone ring or introduce steric hindrance via 3,5-dichloro substitution. Stability is quantified via HPLC monitoring of hydrolytic byproducts over 72 hours .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-(3-chlorobenzylidene)benzohydrazide
Reactant of Route 2
N'-(3-chlorobenzylidene)benzohydrazide

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